molecular formula C7H12N4O B1489212 6-(2-Azidoethyl)-3-oxa-6-azabicyclo[3.1.1]heptane CAS No. 2097990-46-8

6-(2-Azidoethyl)-3-oxa-6-azabicyclo[3.1.1]heptane

Cat. No. B1489212
CAS RN: 2097990-46-8
M. Wt: 168.2 g/mol
InChI Key: AIRSOCAXJYMWKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Azidoethyl)-3-oxa-6-azabicyclo[3.1.1]heptane (also known as 2-azidoethyl-3-oxa-6-azabicyclo[3.1.1]heptane) is a bicyclic molecule containing a nitrogen-nitrogen triple bond. This molecule can be used as a versatile synthon for the synthesis of a wide range of compounds with potential applications in medicinal chemistry and organic synthesis. The synthesis of this compound has been the subject of several studies and has been successfully achieved through the use of a variety of methods.

Scientific Research Applications

6-(2-Azidoethyl)-3-oxa-6-azabicyclo[3.1.1]heptane has been used in a variety of scientific research applications. These include the synthesis of novel compounds with potential applications in medicinal chemistry and organic synthesis. The molecule has also been used as a versatile synthon for the synthesis of a wide range of compounds, including compounds with potential applications in drug discovery and drug delivery. Additionally, the molecule has been explored as a potential tool for the synthesis of biologically active compounds and for the development of new synthetic methods.

Advantages and Limitations for Lab Experiments

The use of 6-(2-azidoethyl)-3-oxa-6-azabicyclo[3.1.1]heptane in laboratory experiments has several advantages and limitations. The main advantage of using this molecule is its ability to undergo a highly efficient cycloaddition reaction with an alkyne and an azide. This reaction can be used to synthesize a wide range of compounds with potential applications in medicinal chemistry and organic synthesis. Additionally, the molecule can be used as a versatile synthon for the synthesis of novel compounds. However, the use of this molecule in laboratory experiments

properties

IUPAC Name

6-(2-azidoethyl)-3-oxa-6-azabicyclo[3.1.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c8-10-9-1-2-11-6-3-7(11)5-12-4-6/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRSOCAXJYMWKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC1N2CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2-Azidoethyl)-3-oxa-6-azabicyclo[3.1.1]heptane
Reactant of Route 2
Reactant of Route 2
6-(2-Azidoethyl)-3-oxa-6-azabicyclo[3.1.1]heptane
Reactant of Route 3
6-(2-Azidoethyl)-3-oxa-6-azabicyclo[3.1.1]heptane
Reactant of Route 4
Reactant of Route 4
6-(2-Azidoethyl)-3-oxa-6-azabicyclo[3.1.1]heptane
Reactant of Route 5
Reactant of Route 5
6-(2-Azidoethyl)-3-oxa-6-azabicyclo[3.1.1]heptane
Reactant of Route 6
Reactant of Route 6
6-(2-Azidoethyl)-3-oxa-6-azabicyclo[3.1.1]heptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.